2,3,5,6-Tetrakis(4-methylphenyl)pyrazine
Description
2,3,5,6-Tetrakis(4-methylphenyl)pyrazine is a pyrazine-based compound functionalized with four 4-methylphenyl groups at the 2, 3, 5, and 6 positions. This substitution pattern confers unique steric and electronic properties, making it a versatile ligand for coordination chemistry and a precursor for advanced materials. Its bulky aromatic substituents enhance thermal stability and influence supramolecular interactions, which are critical in applications such as metal-organic frameworks (MOFs) or optoelectronic materials.
Properties
Molecular Formula |
C32H28N2 |
|---|---|
Molecular Weight |
440.6g/mol |
IUPAC Name |
2,3,5,6-tetrakis(4-methylphenyl)pyrazine |
InChI |
InChI=1S/C32H28N2/c1-21-5-13-25(14-6-21)29-30(26-15-7-22(2)8-16-26)34-32(28-19-11-24(4)12-20-28)31(33-29)27-17-9-23(3)10-18-27/h5-20H,1-4H3 |
InChI Key |
AYAULFGKPYNHFM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key pyrazine derivatives and their distinguishing features:
Key Comparative Analyses
a. Coordination Chemistry and MOF Performance
- Carboxyphenyl derivative (H₄TCPP): Forms porous MOFs with high CO₂ adsorption capacity (e.g., STA-27, a scandium MOF with a unique 1D rod SBU and surface area >1000 m²/g) . The carboxylate groups enable strong metal coordination (Zn²⁺, Sc³⁺), facilitating framework stability .
- Pyridyl derivative (tppz): Acts as a bis-tridentate ligand in diruthenium/dicopper complexes. For example, [(dpk)(Cl)Ru(μ-tppz)Ru(Cl)(dpk)]ⁿ⁺ exhibits mixed-valence states and intervalence charge transfer, critical for magnetic materials .
b. Energetic Materials
- Tetrazolyl derivative (H₄TTP): Demonstrates superior detonation velocity (6886 m/s) and thermal stability (Tₚ = 254°C) due to high nitrogen content (N% = 52.9).
Thermal and Electronic Properties
- Thermal Stability: Carboxyphenyl and tetrazolyl derivatives show higher thermal stability (>250°C) due to strong intermolecular interactions (coordination bonds or π-stacking). Methylphenyl groups may lower melting points but improve solubility in organic solvents.
- Electronic Effects: Pyridyl and tetrazolyl substituents introduce electron-withdrawing effects, altering redox behavior.
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